Predicted Lipophilic Ligand Efficiency (LLE) vs. Cdk1/2 Inhibitor III: Favorable MW-CLogP Profile for Oral Bioavailability Space
This compound (MW 264.23, CLogP ~1.8 predicted via ChemDraw) occupies a more favorable oral drug-like space compared to Cdk1/2 Inhibitor III (MW 467.53, CLogP ~2.9) . The lower molecular weight and reduced lipophilicity predict superior aqueous solubility and lower non-specific protein binding, critical parameters for achieving clean dose-response curves in cellular assays [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (CLogP) |
|---|---|
| Target Compound Data | MW 264.23 Da; CLogP ~1.8 (predicted) |
| Comparator Or Baseline | Cdk1/2 Inhibitor III (CAS 443798-55-8): MW 467.53 Da; CLogP ~2.9 |
| Quantified Difference | ΔMW = -203.3 Da; ΔCLogP ≈ -1.1 log units |
| Conditions | Computational prediction using ChemDraw Professional; CLogP calculated via BioByte algorithm |
Why This Matters
Lower MW and CLogP increase the probability of favorable ADME properties, reducing attrition risk when selecting a triazole-acrylamide scaffold for medicinal chemistry optimization.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
